![molecular formula C15H10Cl3F3N2O B2821916 (Z)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylidene}[(2,6-dichlorophenyl)methoxy]amine CAS No. 303997-72-0](/img/structure/B2821916.png)
(Z)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylidene}[(2,6-dichlorophenyl)methoxy]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylidene}[(2,6-dichlorophenyl)methoxy]amine is a complex organic compound with a unique structure that combines a pyridine ring with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylidene}[(2,6-dichlorophenyl)methoxy]amine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of Functional Groups: Chlorination and trifluoromethylation are carried out using reagents like chlorine gas and trifluoromethyl iodide under controlled conditions.
Oxime Formation: The aldehyde group is converted to an oxime using hydroxylamine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(Z)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylidene}[(2,6-dichlorophenyl)methoxy]amine undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetic acid.
Reduction: 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde O-(2,6-dichlorobenzyl)amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylidene}[(2,6-dichlorophenyl)methoxy]amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylidene}[(2,6-dichlorophenyl)methoxy]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Similar in having halogenated aromatic rings.
DDT: Shares the presence of multiple halogen atoms.
Uniqueness
(Z)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylidene}[(2,6-dichlorophenyl)methoxy]amine is unique due to its combination of a pyridine ring with both chlorinated and trifluoromethylated groups, as well as the presence of an oxime functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
Properties
IUPAC Name |
(Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(2,6-dichlorophenyl)methoxy]ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3F3N2O/c16-11-2-1-3-12(17)10(11)8-24-23-5-4-14-13(18)6-9(7-22-14)15(19,20)21/h1-3,5-7H,4,8H2/b23-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMOVHTXQIPMGX-FPQMYIDKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON=CCC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CO/N=C\CC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
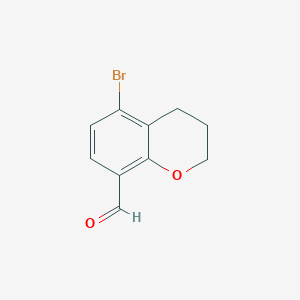

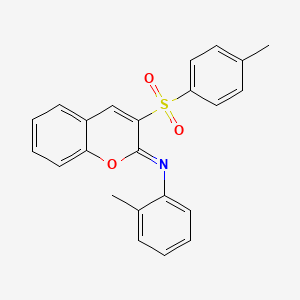
![N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-fluorobenzene-1-sulfonamide](/img/structure/B2821838.png)
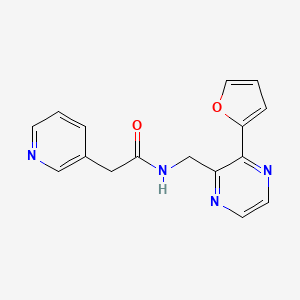
![Tert-butyl N-[(1R,2R,4S,5S)-4-(hydroxymethyl)-2-bicyclo[3.1.0]hexanyl]carbamate](/img/structure/B2821840.png)
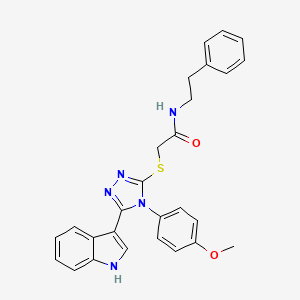
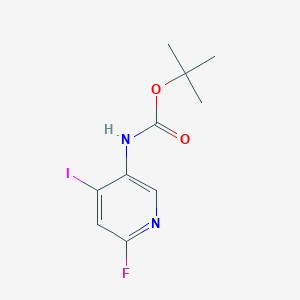
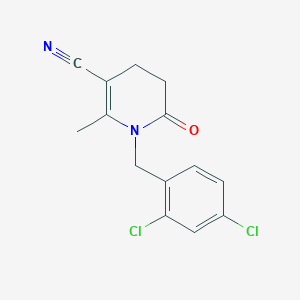
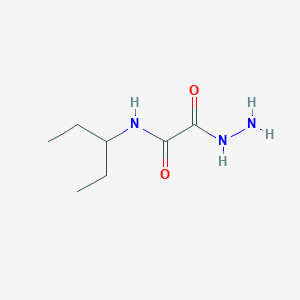
![1-{3-[(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B2821847.png)
![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide](/img/structure/B2821852.png)
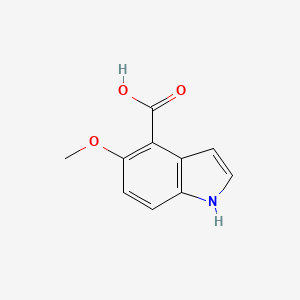
![7-(furan-2-yl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
